molecular formula C10H9N5O2S B11085727 3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile

3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile

Cat. No.: B11085727
M. Wt: 263.28 g/mol
InChI Key: NSDKNMSBULTPIG-UHFFFAOYSA-N
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Description

3-[(1-Phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile is a chemical compound with the molecular formula C10H9N5O2S. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

The synthesis of 3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable nitrile compound under specific conditions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(1-Phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the sulfonyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the sulfonyl and nitrile groups.

    (1-Phenyl-1H-tetrazol-5-yl)sulfanyl-acetic acid: Contains a carboxylic acid group instead of a nitrile group.

    1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: A bistetrazolate compound with higher nitrogen content

The uniqueness of this compound lies in its combination of the tetrazole ring with sulfonyl and nitrile groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N5O2S

Molecular Weight

263.28 g/mol

IUPAC Name

3-(1-phenyltetrazol-5-yl)sulfonylpropanenitrile

InChI

InChI=1S/C10H9N5O2S/c11-7-4-8-18(16,17)10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2

InChI Key

NSDKNMSBULTPIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC#N

Origin of Product

United States

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